3-{5-(4-bromophenyl)-1-[4-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid
Overview
Description
3-{5-(4-bromophenyl)-1-[4-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid is a complex organic compound characterized by the presence of a bromophenyl group, a methoxycarbonylphenyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-(4-bromophenyl)-1-[4-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with 4-(methoxycarbonyl)benzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to cyclization reactions to form the pyrrole ring, followed by further functionalization to introduce the propanoic acid group.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor systems have been shown to be efficient and sustainable for the synthesis of complex organic compounds .
Chemical Reactions Analysis
Types of Reactions
3-{5-(4-bromophenyl)-1-[4-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
3-{5-(4-bromophenyl)-1-[4-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-{5-(4-bromophenyl)-1-[4-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid involves its interaction with specific molecular targets. The bromophenyl and methoxycarbonylphenyl groups may interact with enzymes or receptors, modulating their activity. The pyrrole ring can participate in electron transfer processes, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromophenylboronic acid
- 4-bromobenzophenone
- 4-bromophenyl 4-bromobenzoate
Uniqueness
3-{5-(4-bromophenyl)-1-[4-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both bromophenyl and methoxycarbonylphenyl groups, along with the pyrrole ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-[5-(4-bromophenyl)-1-(4-methoxycarbonylphenyl)pyrrol-2-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO4/c1-27-21(26)15-4-8-17(9-5-15)23-18(11-13-20(24)25)10-12-19(23)14-2-6-16(22)7-3-14/h2-10,12H,11,13H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAOSFAXSXBSOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)Br)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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